6-苯甲酰-1,3-二氢-2H-吲哚-2-酮

描述

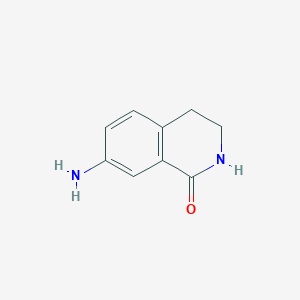

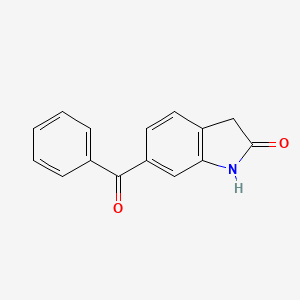

The compound 6-benzoyl-1,3-dihydro-2H-indol-2-one is a heterocyclic molecule that is part of a broader class of compounds with potential applications in various fields, including pharmaceuticals and materials science. The structure of this compound includes an indole moiety, which is a common framework in many natural products and drugs, and a benzoyl group, which can confer additional chemical properties and reactivity .

Synthesis Analysis

The synthesis of compounds related to 6-benzoyl-1,3-dihydro-2H-indol-2-one involves several strategies. For instance, a series of 3'-substituted 6,11-dihydrospiro compounds, which share a similar indole core, were synthesized and their structures supported by 1H-NMR data and mass spectrometry . Another related compound, 4-amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile, was synthesized using a K2CO3/MeCN system, showcasing the versatility of indole derivatives in synthetic chemistry . Additionally, substituted 6H-isoindolo[2,1-a]indol-6-ones were prepared via palladium-catalyzed cycloaminocarbonylation, demonstrating the potential for complex transformations involving indole substrates .

Molecular Structure Analysis

The molecular structure of compounds similar to 6-benzoyl-1,3-dihydro-2H-indol-2-one has been elucidated using various spectroscopic techniques. For example, the structure of a pyrazolopyrimidinone derivative with a benzoyl group was determined by X-ray diffraction and further optimized using density functional theory (DFT) . This highlights the importance of structural characterization in understanding the properties of such molecules.

Chemical Reactions Analysis

Indole derivatives can undergo a range of chemical reactions. The spiro compounds related to our molecule of interest can form ring-opened xanthylium salts under acidic conditions, which are intensely colored and could be used in pressure-sensitive papers . The versatility of these compounds is further demonstrated by the ability to undergo transformations such as aminocarbonylation and reduction to yield benzyl alcohols .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-benzoyl-1,3-dihydro-2H-indol-2-one derivatives can be inferred from related compounds. The acidobasic properties of spiro[indol-xanthenes] were studied, including their UV/VIS spectra and pKa values . The introduction of a benzoyl group onto riboside in aqueous solution indicates the reactivity of the benzoyl moiety under various conditions . Additionally, the theoretical calculations of molecular electrostatic potential, frontier molecular orbitals, and non-linear optical properties provide insights into the electronic characteristics of these molecules .

科学研究应用

Specific Scientific Field

Summary of the Application

“6-benzoyl-1,3-dihydro-2H-indol-2-one” derivatives have been studied for their potential as COX-2 inhibitors, which are a type of non-steroidal anti-inflammatory drug (NSAID) .

Methods of Application or Experimental Procedures

The derivatives were synthesized via the Knoevenagel condensation reaction . The in vitro anti-inflammatory ability and COX-2 inhibitory activity of all the compounds were evaluated .

Results or Outcomes

Compounds 4e, 9h, and 9i showed good COX-2 inhibitory activities with IC50 values of 2.35 ± 0.04 µM, 2.422 ± 0.10 µM and 3.34 ± 0.05 µM, respectively .

Application in Antimicrobial Drugs

Specific Scientific Field

Summary of the Application

“6-benzoyl-1,3-dihydro-2H-indol-2-one” derivatives are reported to exhibit a wide variety of biodynamic activities such as antitubercular, anti HIV, fungicidal, antibacterial, anticonvulsant .

Methods of Application or Experimental Procedures

The derivatives were synthesized using a one pot multicomponent-Biginelli reaction via CaCl2 catalyst . The newly synthesized compounds were tested for their in vitro anti-tubercular activity against Mycobacterium tuberculosis H37Rv, in vitro antibacterial activity against selected human pathogens, and antifungal activity against Candida albicans, Aspergillus niger, Aspergillus clavatus strains .

Results or Outcomes

The results of the in vitro tests are not specified in the source .

Application in Antiviral Drugs

Specific Scientific Field

Summary of the Application

6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives, which can be synthesized from “6-benzoyl-1,3-dihydro-2H-indol-2-one”, have been reported as antiviral agents .

Methods of Application or Experimental Procedures

The derivatives were synthesized and tested for their antiviral activity .

Results or Outcomes

Among all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .

Application in Tyrosin Kinase Inhibitors

Specific Scientific Field

Summary of the Application

(Z)-3-[amino(phenyl/methyl)methylidene]-1,3-dihydro-2H-indol-2-ones, which can be synthesized from “6-benzoyl-1,3-dihydro-2H-indol-2-one”, have been shown to possess significant tyrosin kinase inhibiting activity .

Methods of Application or Experimental Procedures

The derivatives were synthesized from easily available 3-bromooxindoles or (2-oxoindolin-3-yl)triflate and thioacetamides or thiobenzamides . The method includes an Eschenmoser coupling reaction .

Results or Outcomes

The results of the in vitro tests are not specified in the source .

属性

IUPAC Name |

6-benzoyl-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2/c17-14-9-11-6-7-12(8-13(11)16-14)15(18)10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYJLPUOIDQSOLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)C(=O)C3=CC=CC=C3)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70539832 | |

| Record name | 6-Benzoyl-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70539832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-benzoyl-1,3-dihydro-2H-indol-2-one | |

CAS RN |

91713-63-2 | |

| Record name | 6-Benzoyl-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70539832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。